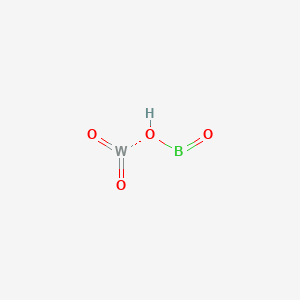
Tungsten boron tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten boron tetraoxide is a compound that combines tungsten, boron, and oxygen. It is known for its unique properties, including high hardness, chemical stability, and potential applications in various fields. This compound is part of the broader family of tungsten borides, which are known for their exceptional mechanical properties and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tungsten boron tetraoxide typically involves high-temperature reactions between tungsten and boron sources in the presence of oxygen. One common method is the boriding process, where tungsten powder is reacted with boron nitride at elevated temperatures (around 1723 K) in an inert atmosphere or vacuum . This method ensures the formation of tungsten borides with minimal impurities.
Industrial Production Methods: Industrial production of this compound may involve similar high-temperature processes, often scaled up to accommodate larger quantities. The use of advanced techniques such as chemical vapor deposition (CVD) and solid-state reactions can also be employed to produce high-purity this compound for specific applications .
Chemical Reactions Analysis
Types of Reactions: Tungsten boron tetraoxide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of oxygen and the specific conditions under which they occur.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions may involve hydrogen or other reducing agents to convert this compound into lower oxidation state compounds.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of different tungsten boron compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce tungsten trioxide and boron oxide, while reduction can yield tungsten metal and boron-rich compounds .
Scientific Research Applications
Tungsten boron tetraoxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology: Research is ongoing to explore its potential use in biological applications, such as drug delivery and imaging.
Medicine: this compound’s unique properties make it a candidate for use in medical devices and implants.
Mechanism of Action
The mechanism by which tungsten boron tetraoxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s high hardness and chemical stability are attributed to the strong covalent bonding between tungsten, boron, and oxygen atoms. These bonds create a robust lattice structure that contributes to its unique properties. Additionally, the presence of boron trimers and other structural features play a crucial role in stabilizing the compound and enhancing its performance in various applications .
Comparison with Similar Compounds
Tungsten tetraboride (WB4): Known for its superhardness and chemical inertness.
Tungsten diboride (WB2): Exhibits high hardness and electronic conductivity.
Tungsten trioxide (WO3): Widely used in catalysis and sensing applications.
Uniqueness: Tungsten boron tetraoxide stands out due to its unique combination of tungsten, boron, and oxygen, which imparts distinct properties not found in other tungsten borides.
Properties
CAS No. |
56644-98-5 |
|---|---|
Molecular Formula |
BHO4W |
Molecular Weight |
259.66 g/mol |
IUPAC Name |
dioxotungsten;oxoborinic acid |
InChI |
InChI=1S/BHO2.2O.W/c2-1-3;;;/h2H;;; |
InChI Key |
XECHTEQGTYVFSK-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)O.O=[W]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)
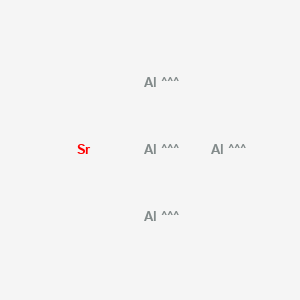
![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)
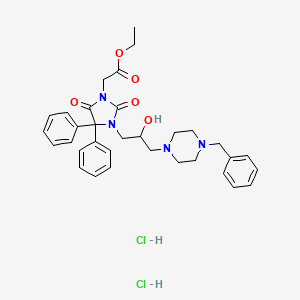


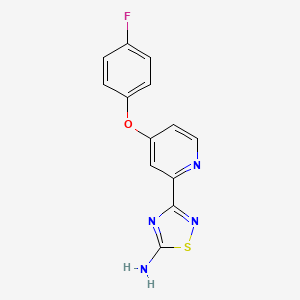



![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
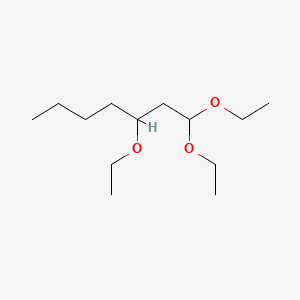
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)
